molecular formula C55H98O6 B1263275 [(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate

Cat. No.: B1263275
M. Wt: 855.4 g/mol
InChI Key: WHSWXEYWNPTUPW-HNJDVRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate is a type of triglyceride. Triglycerides are esters derived from glycerol and three fatty acids. This specific compound consists of three fatty acid chains: one with sixteen carbon atoms and one double bond at the ninth position (16:1(9Z)), one with eighteen carbon atoms and one double bond at the ninth position (18:1(9Z)), and one with eighteen carbon atoms and two double bonds at the ninth and twelfth positions (18:2(9Z,12Z)).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired triglyceride.

Industrial Production Methods

In industrial settings, the production of triglycerides like This compound involves the use of large-scale esterification reactors. The process may include steps such as:

    Purification of fatty acids: Ensuring the fatty acids are free from impurities.

    Esterification: Reacting glycerol with the purified fatty acids in the presence of a catalyst.

    Separation and purification: Using techniques such as distillation or chromatography to isolate the desired triglyceride.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate: can undergo various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated products.

    Hydrogenation: The double bonds can be hydrogenated to form saturated fatty acid chains.

    Hydrolysis: The ester bonds can be hydrolyzed to release glycerol and the respective fatty acids.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Hydrogenation: Catalysts like palladium on carbon (Pd/C) are commonly used under hydrogen gas.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as typical reagents.

Major Products

    Oxidation: Epoxides, hydroxylated fatty acids.

    Hydrogenation: Saturated triglycerides.

    Hydrolysis: Glycerol and free fatty acids.

Scientific Research Applications

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate: has several applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and hydrogenation reactions.

    Biology: Investigated for its role in cellular metabolism and energy storage.

    Medicine: Studied for its potential effects on cardiovascular health and metabolic disorders.

    Industry: Utilized in the formulation of cosmetics and nutritional supplements.

Mechanism of Action

The mechanism by which [(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate exerts its effects involves its metabolism in the body. The triglyceride is hydrolyzed by lipases to release glycerol and free fatty acids, which can then be utilized for energy production or stored in adipose tissue. The fatty acids can also participate in signaling pathways and influence cellular functions.

Comparison with Similar Compounds

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate: can be compared with other triglycerides such as:

    TG(161(9Z)/180/182(9Z,12Z))[iso6]: Similar structure but with a saturated fatty acid chain (18:0) instead of the monounsaturated chain (18:1(9Z)).

    TG(161(9Z)/182(9Z,12Z)/200)[iso6]: Contains a longer saturated fatty acid chain (20:0) instead of the monounsaturated chain (18:1(9Z)).

The uniqueness of This compound lies in its specific combination of fatty acid chains, which can influence its physical and chemical properties, as well as its biological functions.

Properties

Molecular Formula

C55H98O6

Molecular Weight

855.4 g/mol

IUPAC Name

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,21,24-28,52H,4-15,17-18,20,22-23,29-51H2,1-3H3/b19-16-,24-21-,27-25-,28-26-/t52-/m1/s1

InChI Key

WHSWXEYWNPTUPW-HNJDVRDNSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate
Reactant of Route 2
Reactant of Route 2
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate
Reactant of Route 3
Reactant of Route 3
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate
Reactant of Route 4
Reactant of Route 4
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate
Reactant of Route 5
Reactant of Route 5
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate
Reactant of Route 6
Reactant of Route 6
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate

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